molecular formula C14H15N3O2 B12634992 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

Katalognummer: B12634992
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: COOJLAKOHNHCAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a heterocyclic compound that features both piperazine and isoquinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The presence of both piperazine and isoquinoline rings in its structure endows it with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with piperazine in the presence of suitable catalysts and solvents can yield the desired compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, while the isoquinoline moiety may inhibit certain enzymes. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

    1-(Piperazin-1-yl)isoquinoline: Similar structure but lacks the carboxylic acid group.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of an isoquinoline ring.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Features a pyrimidine ring and different substituents.

Uniqueness: 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is unique due to the presence of both piperazine and isoquinoline rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

1-piperazin-1-ylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-9-10-3-1-2-4-11(10)13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,18,19)

InChI-Schlüssel

COOJLAKOHNHCAK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC(=CC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.